9-Ethyl-9H-carbazol-2-amine

Description

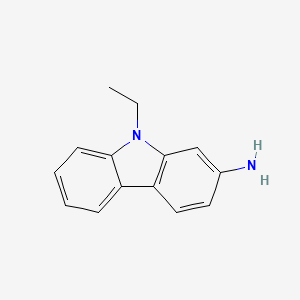

Structure

3D Structure

Properties

IUPAC Name |

9-ethylcarbazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-8-7-10(15)9-14(12)16/h3-9H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZXVUUFTRMSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Ethyl 9h Carbazol 2 Amine

Strategies for Regioselective Amine Introduction on the Carbazole (B46965) Nucleus

The introduction of an amine group at a specific position on the carbazole core, known as regioselectivity, is a pivotal step in the synthesis of 9-Ethyl-9H-carbazol-2-amine. A common and effective strategy involves the nitration of the carbazole precursor followed by the reduction of the nitro group.

Specifically, the process starts with the nitration of 9-ethylcarbazole (B1664220). This reaction is typically carried out using nitric acid in a suitable solvent like 1,2-dichloroethane (B1671644) at a controlled temperature of 0 °C. This method demonstrates high regioselectivity, favoring the introduction of the nitro group at the 3-position of the carbazole ring, yielding 3-nitro-9-ethylcarbazole with high efficiency. While the primary product is the 3-nitro isomer, the formation of other isomers is possible, necessitating careful purification.

Following nitration, the subsequent step is the reduction of the nitro group to an amine. A widely used method for this transformation is the use of tin (Sn) in the presence of concentrated hydrochloric acid (HCl). tubitak.gov.tr The reaction is typically followed by neutralization with a base, such as sodium hydroxide (B78521) (NaOH), to afford the corresponding amino-substituted carbazole. tubitak.gov.tr This reduction step is generally high-yielding, often reaching up to 95%.

Precursor Synthesis and Transformations Involving the N-Ethyl Carbazole Framework

The synthesis of the direct precursor, 9-ethylcarbazole, is a fundamental preliminary step. This is commonly achieved through the N-alkylation of carbazole. The reaction involves treating carbazole with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium hydroxide (KOH) in a solvent like acetone (B3395972) at room temperature. This reaction selectively introduces the ethyl group at the nitrogen atom (position 9) of the carbazole ring.

Once 9-ethylcarbazole is obtained, it undergoes a sequence of transformations to introduce the amine group at the desired position. As detailed previously, this typically involves a nitration step to produce 9-ethyl-3-nitrocarbazole, which is then reduced to 3-amino-9-ethylcarbazole (B89807). tubitak.gov.tr It is important to note that direct amination of the carbazole ring is challenging, hence the indirect nitration-reduction route is preferred for its reliability and high yields.

Reaction Condition Optimization for High Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the high purity of this compound. This involves careful selection of catalysts, solvents, and temperature control throughout the synthetic sequence.

Catalytic Systems in Carbazole Synthesis

Various catalytic systems have been developed to enhance the efficiency of carbazole synthesis. Palladium-catalyzed reactions, for instance, are prominent in forming the carbazole skeleton itself through C-H functionalization and C-N bond formation. nih.gov These methods can offer high efficiency and compatibility with a range of functional groups. nih.gov For the specific synthesis of substituted carbazoles, the choice of catalyst can significantly influence the outcome. For instance, in the N-alkylation of carbazole, phase-transfer catalysts like benzyltriethylammonium chloride have been employed to facilitate the reaction between carbazole and the alkylating agent in a two-phase system. google.com

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are critical parameters in the synthesis of this compound and its precursors. For the N-alkylation of carbazole, solvents like acetone or toluene (B28343) are commonly used. google.com The nitration of 9-ethylcarbazole is often performed in 1,2-dichloroethane at a low temperature (0 °C) to control the regioselectivity and minimize the formation of by-products.

During the reduction of the nitro group, the reaction temperature is also a key factor to manage for optimal conversion and to prevent side reactions. Similarly, in palladium-catalyzed cross-coupling reactions that can be used to construct the carbazole framework, the choice of solvent (e.g., toluene, dioxane) and temperature can significantly impact the reaction rate and yield. nih.govresearchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods for carbazole derivatives. These approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. numberanalytics.com

One such approach is the use of microwave irradiation to accelerate reactions, often in solvent-free conditions. researchgate.net This technique has been successfully applied to the N-alkylation of carbazole, leading to shorter reaction times and higher yields. researchgate.net Another green strategy involves the use of more sustainable catalysts, such as iron-based systems for photochemical synthesis, which can replace more toxic or expensive heavy metal catalysts. acs.org The use of bio-based solvents like glycerol (B35011) has also been explored in carbazole synthesis. rsc.org

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, contributes to green chemistry by reducing solvent usage and waste generation. rsc.org These advancements are crucial for the sustainable production of carbazole compounds, including this compound.

Functionalization Chemistry and Derivatization Strategies of 9 Ethyl 9h Carbazol 2 Amine

Reactions Involving the Primary Amine Group at the 2-Position

The primary amine at the 2-position of the 9-Ethyl-9H-carbazole core is a key site for nucleophilic attack and condensation reactions, making it a focal point for synthetic derivatization.

Acylation Reactions for Amide Formation

Acylation of the primary amine group of 9-Ethyl-9H-carbazol-2-amine is a common strategy to produce a variety of amide derivatives. This transformation is typically achieved by reacting the amine with acylating agents such as acid chlorides or anhydrides.

For instance, the reaction of this compound with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) yields 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide. tubitak.gov.trdergipark.org.tr This intermediate is valuable for further derivatization through substitution of the chlorine atom. dergipark.org.tr Similarly, treatment with bromoacetyl bromide in a solution of dichloromethane (B109758) and pyridine (B92270) results in the formation of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. mdpi.com

The acylation can also be performed with other acylating agents. For example, reaction with ethyl succinoyl chloride in pyridine leads to the formation of ethyl 4-((9-ethyl-9H-carbazol-3-yl)amino)-4-oxobutanoate. tubitak.gov.tr In some cases, the reaction of this compound with ethyl-3-oxobutanoate in refluxing toluene has been shown to yield the acylation product, N-(9-ethylcarbazol-3-yl)-3-oxobutanamide, exclusively. mdpi.com

A four-component reaction involving this compound, N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine, and 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane has also been reported to produce a complex acetamide (B32628) derivative. tubitak.gov.tr

Table 1: Examples of Acylation Reactions

| Acylating Agent | Base/Catalyst | Solvent | Product | Reference |

| Chloroacetyl chloride | Triethylamine | Toluene/THF | 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide | tubitak.gov.trdergipark.org.tr |

| Bromoacetyl bromide | Pyridine | Dichloromethane | 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide | mdpi.com |

| Ethyl succinoyl chloride | Pyridine | Pyridine | Ethyl 4-((9-ethyl-9H-carbazol-3-yl)amino)-4-oxobutanoate | tubitak.gov.tr |

| Ethyl-3-oxobutanoate | None | Toluene | N-(9-ethylcarbazol-3-yl)-3-oxobutanamide | mdpi.com |

Alkylation Reactions for Substituted Amine Derivatives

The primary amine of this compound can be alkylated to yield secondary and tertiary amine derivatives. These reactions typically involve the use of alkyl halides or other electrophilic alkylating agents.

One notable example is the S-alkylation of benzofuran-based triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, which itself is a derivative of this compound. mdpi.com This reaction proceeds by first acylating the amine and then using the resulting haloacetamide as an alkylating agent. mdpi.com

Furthermore, the synthesis of N-aryl derivatives has been achieved through base-catalyzed nucleophilic aromatic substitution. For example, the reaction of this compound with 2-chloro-3-nitropyridine (B167233) leads to the formation of an N-pyridinyl derivative. tubitak.gov.tr

Condensation Reactions, including Schiff Base Formation

Condensation reactions, particularly the formation of Schiff bases (imines), are a cornerstone of the derivatization of this compound. These reactions involve the condensation of the primary amine with aldehydes or ketones, often under acidic or basic catalysis, to form a C=N double bond.

A variety of aldehydes have been employed in these reactions. For instance, condensation with substituted aromatic aldehydes in refluxing ethanol (B145695) can yield the corresponding Schiff bases. tubitak.gov.tr These imines can then serve as intermediates for further transformations, such as in the synthesis of α-aminophosphonates. tubitak.gov.tr The reaction of this compound with substituted 1,3-diaryl pyrazole (B372694) aldehydes in ethanol with a catalytic amount of glacial acetic acid has been used to prepare a series of carbazole-linked Schiff bases. semanticscholar.org

Solvent-free microwave-assisted synthesis using fly-ash:perchloric acid as a catalyst has also been reported for the preparation of (E)-N-(substituted benzylidene)-9-ethyl-9H-carbazol-3-amines. qscience.com Other examples include the condensation with 5-chloroisatin (B99725) in refluxing methanol (B129727) and with 5-fluorosalicylaldehyde or 5-methoxysalicylaldehyde in a mixture of tetrahydrofuran and methanol. tubitak.gov.tr

The reaction conditions can influence the outcome. For example, the condensation of this compound with ethyl-3-oxobutanoate can lead to either the condensation product or an acylation product depending on the reaction conditions. mdpi.com

Table 2: Examples of Schiff Base Formation

| Aldehyde/Ketone | Catalyst/Conditions | Solvent | Product Type | Reference |

| Substituted aromatic aldehydes | Reflux | Ethanol | Schiff base | tubitak.gov.tr |

| Substituted 1,3-diaryl pyrazole aldehydes | Acetic acid | Ethanol | Carbazole-linked Schiff base | semanticscholar.org |

| Substituted benzaldehydes | Fly-ash:perchloric acid, microwave | Solvent-free | (E)-N-(substituted benzylidene)-9-ethyl-9H-carbazol-3-amine | qscience.com |

| 5-Chloroisatin | Reflux | Methanol | Imine derivative | tubitak.gov.tr |

| Acetylacetone | Indium chloride | Ethanol | (Z)-4-((9-ethyl-9H-carbazol-3-yl)amino)pent-3-en-2-one | tubitak.gov.tr |

Nucleophilic Additions (e.g., with Isocyanates) for Urea (B33335) Derivatives

The primary amine group of this compound can act as a nucleophile in addition reactions with electrophiles like isocyanates and isothiocyanates to form urea and thiourea (B124793) derivatives, respectively.

A clear example is the nucleophilic addition of this compound to 2-isocyanatoethyl methacrylate (B99206) in methylene (B1212753) chloride at room temperature, which yields the corresponding urea derivative, 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate. tubitak.gov.tr

Similarly, the reaction with various substituted phenylisothiocyanates in ethanol leads to the formation of carbazole-based thiourea derivatives. researchgate.net Another reported synthesis involves the reaction of this compound with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) in dichloromethane in the presence of ammonia (B1221849) to produce (9-ethyl-9H-carbazol-3-yl)-thiourea. researchgate.net

Coupling Reactions (e.g., Amide Coupling)

The amino group of this compound enables its participation in various coupling reactions to form larger, more complex molecules. Amide coupling is a prominent example, often facilitated by coupling agents to form an amide bond between the amine and a carboxylic acid. libretexts.org

The Ullmann coupling reaction has also been utilized for the derivatization of this compound. An improved Ullmann coupling has been reported for the synthesis of 3-di(4-cyanophenyl)amino-9-ethylcarbazole by reacting this compound with 4-iodobenzonitrile (B145841) in the presence of copper, 18-crown-6, and anhydrous potassium carbonate in 1,2-dichlorobenzene. tubitak.gov.tr

Diazotization and Subsequent Transformations (e.g., Sandmeyer-type reactions)

The primary aromatic amine of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. tubitak.gov.tr These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent transformations, including Sandmeyer-type reactions where the diazonium group is replaced by a range of nucleophiles (e.g., halides, cyanide).

For example, the diazotization of this compound with nitrous acid yields a non-isolable diazonium chloride. tubitak.gov.tr This intermediate can then undergo in situ coupling with other reagents, such as 3-chloro-2,4-pentanedione in a buffered ethanolic sodium acetate (B1210297) solution, to yield a hydrazonoyl chloride derivative. tubitak.gov.tr

C-H Functionalization of the Carbazole (B46965) Core Directed by the 2-Amine Substituent

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering an atom-economical approach to molecular diversification. chim.it In the context of this compound, the amino group, or a derivative thereof, can act as a directing group, guiding the regioselective introduction of new functional groups onto the carbazole framework.

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal catalysis has become an indispensable tool for activating otherwise inert C-H bonds. chim.it While direct C-H activation guided by an unmodified amino group can be challenging, its conversion to a suitable directing group, such as an amide, opens up a plethora of catalytic transformations.

Research on related carbazole-2-carboxamides has demonstrated the efficacy of palladium(II)-catalyzed C-H functionalization. thieme-connect.com In these systems, an 8-aminoquinoline (B160924) or 2-(methylthio)aniline (B147308) amide at the C-2 position can direct the arylation, alkylation, benzylation, and methoxylation to the C-1 and C-3 positions of the carbazole ring. thieme-connect.com It is chemically reasonable to infer that the 2-amino group of this compound, after acylation to form a similar amide, would direct transition metals like palladium or ruthenium to the adjacent C-H bonds at the C-1 and C-3 positions.

For instance, a proposed Ru-catalyzed C-H arylation, analogous to known procedures for other carbazole systems, could proceed as follows: chim.it

| Reactant | Catalyst / Reagents | Product (Predicted) | Reference |

| N-(9-Ethyl-9H-carbazol-2-yl)acetamide | [RuCl₂(p-cymene)]₂, Arylboronic Acid, Ag₂O | 1-Aryl-N-(9-ethyl-9H-carbazol-2-yl)acetamide | chim.it |

| N-(9-Ethyl-9H-carbazol-2-yl)picolinamide | Pd(OAc)₂, Alkyl Halide, Oxidant | 1-Alkyl-N-(9-ethyl-9H-carbazol-2-yl)picolinamide | thieme-connect.com |

These directing-group-assisted strategies provide a reliable pathway to selectively functionalize the carbazole core, creating complex molecules from a simple starting material. thieme-connect.com

Electrophilic Aromatic Substitution Patterns Influenced by the Amine Group

The 2-amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. Its strong electron-donating nature significantly increases the nucleophilicity of the carbazole ring system, particularly at the positions ortho (C-1 and C-3) and para (C-7, though sterically hindered and electronically less favored) to the amine.

Therefore, electrophilic attack on this compound is predicted to occur preferentially at the C-1 and C-3 positions. This is in contrast to unsubstituted 9H-carbazole, where electrophilic substitution typically favors the C-3 and C-6 positions. dergipark.org.tr The ethyl group at the N-9 position has a minor electronic influence but can affect solubility and crystal packing.

The expected major products from common EAS reactions are summarized below.

Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-Nitro-9-ethyl-9H-carbazol-2-amine & 3-Nitro-9-ethyl-9H-carbazol-2-amine | |

| Bromination | Br₂ / Acetic Acid | 1-Bromo-9-ethyl-9H-carbazol-2-amine & 3-Bromo-9-ethyl-9H-carbazol-2-amine | |

| Sulfonation | Fuming H₂SO₄ | 9-Ethyl-2-aminocarbazole-1-sulfonic acid & 9-Ethyl-2-aminocarbazole-3-sulfonic acid | dergipark.org.tr |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-Acyl-9-ethyl-9H-carbazol-2-amine & 3-Acyl-9-ethyl-9H-carbazol-2-amine | dergipark.org.tr |

Formation of Polyheterocyclic Systems Incorporating the this compound Moiety

The amine functionality at the C-2 position serves as a versatile chemical handle for the construction of fused or linked polyheterocyclic systems. Through multi-step synthetic sequences, the amine group can participate in cyclization and condensation reactions to build additional rings onto the carbazole framework. Extensive research on the isomeric 3-amino-9-ethylcarbazole (B89807) provides a clear blueprint for the synthetic potential of the 2-amino isomer. tubitak.gov.trresearchgate.net

These strategies often involve an initial reaction of the amine (e.g., acylation, condensation) followed by an intramolecular cyclization. Such approaches have been used to create a diverse range of complex molecules with applications in medicinal chemistry and materials science. mdpi.comtandfonline.comtandfonline.com

For example, the Hantzsch reaction of a thioamide derivative, which can be prepared from the amine, with a phenacyl bromide can yield a thiazole (B1198619) ring fused to the carbazole. researchgate.net Similarly, condensation with other bifunctional reagents can lead to the formation of quinazolines, azepines, and other heterocyclic structures. tubitak.gov.tr

Examples of Polyheterocycle Formation from Aminocarbazole Scaffolds

| Starting Material Type | Reaction Sequence | Resulting Polyheterocycle | Reference |

|---|---|---|---|

| 3-Amino-9-ethylcarbazole | 1. Reaction with 2-cyano-3-(N,N-dimethylamino)propenethioamide 2. Hantzsch reaction with phenacyl bromides | Thiazolo[4,5-c]carbazoles | researchgate.nettandfonline.com |

| 3-Amino-9-ethylcarbazole | Acylation with ethyl succinoyl chloride, followed by intramolecular Friedel-Crafts acylation | Azepino[3,2-b]carbazole | tubitak.gov.tr |

| 3-Amino-9-ethylcarbazole | Hetero-cyclization with 2-acetamido-5-bromobenzoic acid | Quinozolono-carbazole | tubitak.gov.tr |

| N-(9-Ethyl-9H-carbazol-3-yl)acetamide | S-alkylation with benzofuran-based triazoles | Benzofuran-triazole-linked carbazoles | mdpi.com |

Advanced Derivatization for Specialized Chemical Transformations

Beyond C-H functionalization and cyclization reactions, the 2-amino group is a prime site for advanced derivatization to tailor the molecule's properties for specific applications. These transformations can introduce new functionalities, link the carbazole to other molecular units, or modify its electronic characteristics.

Acylation is a common first step, converting the amine to a more stable amide. For example, reaction with bromoacetyl bromide produces 2-bromo-N-(9-ethyl-9H-carbazol-2-yl)acetamide. mdpi.com This intermediate can then be used in substitution reactions, such as coupling with triazoles to create complex linked heterocyclic systems. mdpi.com

Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form new C-N bonds, linking aryl groups to the amine. This strategy has been used to synthesize di(9-ethyl-9H-carbazol-3-yl)amine from the 3-amino isomer, a reaction that could be adapted for the 2-amino analogue to create novel hole-transporting materials for electronic devices. ktu.edu

Other important derivatizations include:

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively, which can act as hydrogen-bond donors and have applications as fluorescent monomers or bioactive agents. tubitak.gov.tr

Formation of Schiff Bases: Condensation with aldehydes or ketones produces imines (Schiff bases). These derivatives are valuable intermediates and have been investigated for their unique emission properties and as precursors to other complex molecules. researchgate.netresearchgate.net

Sulfonamide Synthesis: The amine can be converted into a sulfonamide, a key functional group in many pharmaceutical compounds.

These derivatization strategies highlight the role of this compound as a versatile building block for creating a wide array of functional molecules. smolecule.com

Spectroscopic and Spectroelectrochemical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the precise structure of 9-Ethyl-9H-carbazol-2-amine by mapping the chemical environments of its proton and carbon nuclei. The analysis of chemical shifts, signal multiplicities, and correlations in 2D spectra allows for an unambiguous assignment of the molecular structure. grafiati.comipb.pt

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group, the amine group, and the seven protons on the carbazole (B46965) core.

Ethyl Group: The ethyl group at the N9 position would present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), typically in the upfield region of the spectrum. mdpi.com The quartet would likely appear around 4.3-4.5 ppm, with the triplet appearing further upfield around 1.3-1.5 ppm. mdpi.comambeed.com

Amine Group: The protons of the primary amine (-NH2) at the C2 position would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Aromatic Protons: The seven protons attached to the carbazole ring system would resonate in the downfield aromatic region, generally between 6.5 and 8.5 ppm. mdpi.com The specific substitution pattern, with the amine group at C2, would lead to a complex set of signals (singlets, doublets, and triplets) due to varying electronic environments and spin-spin coupling between adjacent protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H (Carbazole Ring) | ~ 6.5 - 8.5 | m (multiplet), d (doublet), s (singlet) |

| N-CH₂-CH₃ | ~ 4.3 - 4.5 | q (quartet) |

| -NH₂ | Variable | br s (broad singlet) |

| N-CH₂-CH₃ | ~ 1.3 - 1.5 | t (triplet) |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, one would expect to observe 14 distinct signals: two for the ethyl group and twelve for the carbazole skeleton.

Alkyl Carbons: The ethyl group carbons would appear in the upfield region, with the -CH2- carbon typically around 35-45 ppm and the -CH3 carbon around 13-16 ppm. mdpi.com

Aromatic Carbons: The twelve carbons of the carbazole ring would resonate in the downfield region, typically from 105 to 145 ppm. mdpi.commdpi.com The carbon atom bonded to the nitrogen (C4a, C4b) and the carbon bonded to the amine group (C2) would have their chemical shifts significantly influenced by these heteroatoms. The chemical shifts of carbazole carbons are sensitive to the substitution pattern on the rings. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C (Quaternary) | ~ 125 - 145 |

| Aromatic CH | ~ 105 - 130 |

| N-CH₂-CH₃ | ~ 35 - 45 |

| N-CH₂-CH₃ | ~ 13 - 16 |

To definitively assign all proton and carbon signals, especially for the complex aromatic region, 2D NMR experiments are invaluable. acs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons around each benzene (B151609) ring of the carbazole core. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It is a powerful method for assigning the signals of protonated carbons in the ¹³C NMR spectrum. acs.org

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. While specific spectra for this isomer are not widely published, expected absorption regions can be inferred from related carbazole structures. najah.eduresearchgate.net

N-H Stretching: The primary amine group (-NH2) is expected to show two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be found just below 3000 cm⁻¹. najah.edu

C=C Stretching: Aromatic ring C=C double bond stretching vibrations result in several peaks in the 1450-1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong band around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is expected in the 1250-1360 cm⁻¹ range.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | ~ 3300 - 3500 |

| Aromatic C-H | C-H Stretch | ~ 3000 - 3100 |

| Aliphatic C-H (Ethyl) | C-H Stretch | ~ 2850 - 2970 |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | ~ 1590 - 1650 |

| Aromatic C=C | C=C Ring Stretch | ~ 1450 - 1620 |

| Aromatic C-N | C-N Stretch | ~ 1250 - 1360 |

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations. ondavia.com For this compound, Raman spectroscopy would be effective for observing the symmetric vibrations of the carbazole ring system. The aromatic C=C stretching and ring breathing modes would be expected to produce strong signals. While specific data is scarce, FT-Raman spectra have been documented for the parent compound, 9-Ethylcarbazole (B1664220), indicating the utility of this technique for analyzing the core carbazole structure. nih.gov The analysis of amines using Raman spectroscopy is well-established, making it a suitable technique for characterizing the title compound. ondavia.com

Referenced Compounds

Fourier Transform Infrared (FT-IR) Spectroscopy

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic transitions within a molecule. For carbazole-based compounds, the UV-Vis spectrum typically reveals characteristic absorption bands corresponding to π-π* and n-π* transitions. rsc.org

In derivatives of 9-ethyl-9H-carbazole, the absorption spectra are influenced by the nature and position of substituents on the carbazole ring. For instance, the UV spectra of certain carbazole derivatives exhibit three main absorption peaks in the range of 240 nm to 400 nm, which are attributed to π-π* and n-π* electronic transitions. rsc.org The specific wavelengths of maximum absorption (λmax) are indicative of the energy gaps between the electronic ground state and various excited states.

Table 1: Electronic Absorption Data for Related Carbazole Derivatives

| Compound/Derivative Class | Absorption Maxima (λmax, nm) | Electronic Transitions |

|---|---|---|

| General Carbazole Derivatives | 240 - 400 | π-π* and n-π* |

| Schiff Base of 9-ethyl-9H-carbazole-3-carbaldehyde | 235, 275, 315, 385 | n→π* and π→π* |

| Carbazole-based dyes | 240-260, 290-310, 340-365 | π-π* and n-π* |

This table presents data for related carbazole derivatives to illustrate typical electronic transition ranges. Specific data for this compound was not available in the search results.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. The molecular ion peak (M+) in the mass spectrum provides the molecular mass of the compound. savemyexams.com

For this compound, with a chemical formula of C14H14N2, the expected molecular weight is approximately 210.28 g/mol . achemblock.com The mass spectrum of a related compound, 3-Amino-9-ethylcarbazole (B89807), shows a molecular ion peak at m/z 210, confirming its molecular weight. The fragmentation of such molecules often involves the loss of small, stable fragments. A common fragmentation pattern for aliphatic amines involves the cleavage of the α-C-C bond. In the case of this compound, a prominent fragment is observed at m/z 195, which corresponds to the loss of a methyl group (CH3). Another significant fragment appears at m/z 181, resulting from the loss of an ethyl group (C2H5).

Table 2: Mass Spectrometry Data for 3-Amino-9-ethylcarbazole

| m/z Value | Interpretation |

|---|---|

| 210 | Molecular Ion (M+) |

| 195 | [M-15]+, Loss of a methyl radical (•CH3) |

| 181 | [M-29]+, Loss of an ethyl radical (•C2H5) |

This data is for the isomeric compound 3-Amino-9-ethylcarbazole, as specific fragmentation data for this compound was not available in the search results. The fragmentation pattern is expected to be similar.

Electroanalytical Techniques for Redox Properties

Cyclic Voltammetry for Oxidation Potentials

Cyclic voltammetry is a powerful electroanalytical technique used to investigate the redox behavior of chemical species. It provides information about the oxidation and reduction potentials of a compound. The oxidation potential is a measure of the ease with which a molecule can lose electrons.

For carbazole derivatives, the oxidation potentials are sensitive to the substituents on the carbazole core. In studies of related carbazole anils, the oxidation processes were generally found to be irreversible. The oxidation potential of polymers containing arylamine-substituted carbazole units is influenced by the linkage position of the substituent. For instance, para-linked substituents tend to have lower oxidation potentials compared to meta-linked ones, which is attributed to greater electronic delocalization. For some 9-phenylcarbazoles with amino substituents at the 3 and 6 positions, an irreversible oxidation wave is observed at an anodic peak potential (Ep,a) of +0.50 V.

Spectroelectrochemical Analysis of Redox States

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the spectral properties of electrochemically generated species. This method allows for the in-situ characterization of the electronic structure of molecules in different redox states.

During the electrochemical oxidation of carbazole derivatives, significant changes in the absorption spectrum are observed. For example, upon oxidation of some 9-phenylcarbazoles, the characteristic sharp peaks in the UV region decrease, while new absorption bands appear at longer wavelengths in the visible and near-infrared regions. In the spectroelectrochemical analysis of a poly(9H-carbazol-9-ylpyrene) film, the neutral polymer exhibits absorption bands at 344 and 377 nm, which are assigned to π-π* transitions. Upon oxidation, these bands diminish, and new absorption features emerge, indicating the formation of radical cations (polarons) and dications (bipolarons).

Theoretical and Computational Chemistry of 9 Ethyl 9h Carbazol 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of carbazole (B46965) derivatives. Calculations are often performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) or 6-311G(d,p) basis set, to achieve a balance between computational cost and accuracy.

The geometry of 9-Ethyl-9H-carbazol-2-amine and its derivatives is characterized by a carbazole ring system that is nearly planar. X-ray diffraction studies of related compounds confirm this planarity, with only minor deviations of the atoms from the least-squares plane. The ethyl group attached to the nitrogen atom of the carbazole ring introduces conformational flexibility. Computational studies allow for the optimization of the molecular structure to find the most stable conformation. The sum of the bond angles around the nitrogen atom in the pyrrole (B145914) ring of the carbazole moiety is consistent with sp² hybridization.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich carbazole ring and the amino group, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed over the carbazole core, which can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter that influences the molecule's electronic transitions, chemical reactivity, and photophysical properties. A smaller energy gap generally corresponds to easier electronic excitation. For carbazole derivatives, the introduction of different substituents can modulate this energy gap. DFT calculations are widely used to determine the energies of these frontier orbitals and the resulting energy gap.

Table 1: Frontier Molecular Orbital (FMO) Data for Carbazole Derivatives

| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|

Note: Specific values for this compound require dedicated computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density. For carbazole derivatives, the nitrogen atom of the amino group and the nitrogen within the carbazole ring are typically identified as electron-rich regions (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group often exhibit a positive electrostatic potential, indicating they are potential sites for nucleophilic interaction.

The MEP analysis provides a visual representation of the molecule's polarity and helps in understanding intermolecular interactions. The charge distribution can be further quantified through methods like Mulliken charge analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of electron delocalization and intramolecular charge transfer. In this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair of the amino group into the carbazole ring system.

This analysis also confirms the hybridization of atoms within the molecule. For instance, it can describe the sp² hybridization of the nitrogen atom in the carbazole ring. The stabilization energies associated with donor-acceptor interactions, calculated through second-order perturbation theory within the NBO framework, provide quantitative insights into the strength of these electronic interactions.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted.

These predicted spectra can be compared with experimental data to aid in the structural elucidation and assignment of NMR signals. A good correlation between the calculated and experimental chemical shifts provides strong evidence for the proposed molecular structure. For complex molecules, computational predictions can be invaluable in resolving ambiguities in the experimental spectra.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Carbazole Derivative

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| Aromatic Carbons | 110-150 | Varies |

Note: This table is illustrative for a related carbazole derivative; specific data for this compound would require a dedicated study.

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational frequency calculations are instrumental in interpreting and predicting the infrared (IR) and Raman spectra of molecules. For carbazole derivatives, these calculations are often performed using Density Functional Theory (DFT), a computational method that investigates the electronic structure of many-body systems.

Specifically, for a Schiff base derivative of 9-ethyl-9H-carbazole, computational studies have been carried out at the DFT/B3LYP/6-311++G(d) level of theory. This level of theory has been used to perform structure optimization, calculate Mulliken charges, and predict the IR spectra. The calculated vibrational frequencies are then compared with experimental FT-IR and FT-Raman spectra to validate the computational model and assign the observed spectral bands to specific molecular vibrations.

For instance, in the study of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, the main functional group frequencies were calculated and compared with experimental data. The calculated values for O-H, aromatic C-H, aliphatic C-H, and C=N stretching vibrations showed good agreement with the experimental FT-IR spectra, confirming the molecular structure.

Table 1: Comparison of Experimental and DFT Calculated Vibrational Frequencies (cm⁻¹) for a 9-Ethyl-9H-carbazole Derivative.

| Functional Group | Experimental FT-IR (cm⁻¹) | DFT/B3LYP/6-311++G(d) (cm⁻¹) |

| O-H stretch | 3240 | 3620 |

| Aromatic C-H stretch | 3110 | 3250 |

| Aliphatic C-H stretch | 2910 | 2950 |

| C=N stretch | 1680 | 1740 |

This table illustrates the correlation between experimentally measured and computationally predicted vibrational frequencies for key functional groups in a derivative of this compound.

UV-Vis Absorption Maxima Prediction and Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. This method allows for the study of electronic excitations and the nature of transitions between molecular orbitals.

For derivatives of 9-ethyl-9H-carbazole, TD-DFT calculations have been employed to compare theoretical UV-Vis absorption measurements with experimental data. These studies often use the B3LYP functional with a suitable basis set to optimize the 3D structure of the molecule in a given solvent, which is then used for the TD-DFT calculations.

For example, in the analysis of a Schiff base ligand derived from 9-ethyl-9H-carbazole-1-carbaldehyde, the experimental optical UV-Vis absorption was compared to a theoretical DFT/TD-DFT study. The agreement between the calculated and experimental spectra helps in understanding the electronic transitions responsible for the observed absorption bands.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry offers valuable tools to investigate the mechanisms of chemical reactions, including the characterization of transition states and the elucidation of reaction pathways.

For carbazole synthesis, computational methods have been used to evaluate key aspects of proposed reaction mechanisms. For instance, the photoinitiated SRN1 mechanism for the intramolecular C-N bond formation in 2'-halo[1,1'-biphenyl]-2-amines to form 9H-carbazoles has been studied at the B3LYP/6-311+G* level of theory. These calculations help in understanding the feasibility of the proposed steps in the reaction pathway.

Computational studies can also provide insights into the kinetic and thermodynamic aspects of reactions. For example, kinetic studies have been performed to elucidate the reaction mechanism for the synthesis of quinoline (B57606) derivatives, which can be analogous to carbazole systems in terms of reaction principles. Thermodynamic properties of adsorption for certain organic compounds on metal surfaces have also been studied, which can be relevant for understanding the reactivity of carbazole derivatives in specific applications. While direct studies on this compound are not prevalent, the methodologies are applicable.

Transition State Characterization and Reaction Pathway Elucidation

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their interactions with other molecules and their aggregation tendencies. These simulations are particularly relevant for understanding the properties of materials based on carbazole derivatives.

For carbazole-containing polymers, MD simulations have been used to construct polymer microstructures and study properties like free volume, radial distribution functions, and diffusion coefficients. In the context of Alzheimer's disease research, molecular docking simulations, a related technique, have been used to study the interaction of N-alkyl carbazole derivatives with amyloid-β (Aβ) aggregates, providing insights into their potential as therapeutic agents. These simulations can reveal key residues involved in the binding and help understand the mechanism of action at a molecular level.

Aromaticity Indices and Their Computational Assessment (e.g., NICS, HOMA)

Aromaticity is a key concept in organic chemistry, and computational methods provide quantitative measures to assess it. The Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two widely used indices.

For carbazole derivatives, the aromaticity of the fused rings has been analyzed using these indices. NICS values, calculated at the ring center, indicate the degree of magnetic shielding, with more negative values suggesting higher aromaticity. HOMA, on the other hand, is based on bond lengths and provides a structural measure of aromaticity.

Studies on carbazole derivatives have shown that the local aromaticity can vary between the different rings within the molecule. For instance, it has been found that the five-membered heterocyclic ring in carbazole has reduced aromaticity compared to the adjacent benzene (B151609) rings. The substitution pattern on the carbazole core can also influence the aromaticity of the individual rings. It has been noted that for a series of carbazole derivatives, different aromaticity indices like NICS and HOMA may not always be in agreement, highlighting the multidimensional character of aromaticity.

Table 2: Aromaticity Indices for Carbazole Derivatives.

| Compound | HOMA (Ring A) | HOMA (Ring B) | HOMA (Ring C) | NICS(1)zz (ppm) |

| 3,6-Diiodo-9H-carbazole | 0.85 | 0.78 | 0.82 | -10.2 |

| 9-Benzyl-3,6-diiodo-9H-carbazole | 0.79 | 0.75 | 0.80 | -9.8 |

| 9H-Carbazole | 0.88 | 0.81 | 0.86 | -11.5 |

This table presents calculated HOMA and NICS(1)zz values for different carbazole derivatives, illustrating the effect of substitution on the aromaticity of the rings. Ring A and C correspond to the six-membered rings, and Ring B to the five-membered nitrogen-containing ring.

Investigation of Non-Linear Optical (NLO) Properties of this compound

A comprehensive search of scientific literature and computational chemistry databases did not yield specific research findings on the non-linear optical (NLO) properties of the compound this compound. Theoretical and computational studies, which are essential for determining properties such as polarizability and hyperpolarizability, appear to have not been published for this specific molecule.

While the broader class of carbazole derivatives has been a subject of interest in the field of non-linear optics due to the electron-donating nature of the carbazole moiety, research has focused on other substituted forms. Studies on related compounds often involve the addition of strong electron-withdrawing or accepting groups to create donor-π-acceptor (D-π-A) systems, which can enhance NLO effects. However, specific data for this compound, including calculated values for polarizability (α), first-order hyperpolarizability (β), or second-order hyperpolarizability (γ), are not available in the reviewed literature.

Therefore, a detailed analysis and presentation of research findings, including data tables on the NLO properties for this compound, cannot be provided at this time due to the absence of specific studies on this compound. Further experimental or computational research would be required to determine these properties.

Advanced Materials Science Applications of 9 Ethyl 9h Carbazol 2 Amine Derived Systems

Polymerization and Copolymerization Strategies Utilizing 9-Ethyl-9H-carbazol-2-amine as a Monomer

The amine group on the carbazole (B46965) ring serves as a versatile chemical handle for synthesizing polymerizable monomers. These monomers can then be used to create conductive and electroactive polymers through various polymerization techniques.

Synthesis of Polymerizable Carbazole-based Monomers

The primary amino group of compounds like this compound is a nucleophile that can readily react with various electrophilic reagents to introduce polymerizable functionalities. This allows for the transformation of the small molecule into a monomer unit suitable for building large polymer chains.

One common strategy involves the acylation of the amine. For instance, 3-amino-9-ethylcarbazole (B89807) can be reacted with chloroacetyl chloride to produce an intermediate that is further functionalized. A similar reaction of 9-ethyl-carbazol-3-amine with bromoacetyl bromide yields 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, a versatile building block for more complex structures.

Another approach is the reaction with isocyanates to form urea (B33335) linkages. The nucleophilic addition of 3-amino-9-ethylcarbazole to 2-isocyanatoethyl methacrylate (B99206) results in the formation of 2-((9-ethyl-9H-carbazol-3-yl)ureido)ethyl methacrylate, a fluorescent monomer. This monomer contains a methacrylate group, which is readily polymerizable using standard free-radical polymerization methods.

Furthermore, multi-component reactions can be employed for more complex monomer synthesis. A four-component reaction involving 3-amino-9-ethylcarbazole has been used to create complex acetamide (B32628) derivatives. Additionally, the amine can participate in condensation reactions, such as the one-pot synthesis of carbazole-imidazole hybrids by reacting 9-ethyl-9H-carbazol-3-amine with 9-ethyl-9H-carbazole-3-carbaldehyde and benzil (B1666583) in the presence of ammonium (B1175870) acetate (B1210297). These synthetic strategies demonstrate the conversion of an amino-carbazole derivative into a monomer equipped with a polymerizable group.

Table 1: Examples of Synthetic Reactions for Creating Polymerizable Monomers from Amino-9-ethylcarbazole

| Reactant 1 (Carbazole) | Reactant 2 | Product | Application of Product | Reference |

| 9-ethyl-carbazol-3-amine | Bromoacetyl bromide | 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide | Synthetic Intermediate | |

| 3-amino-9-ethylcarbazole | 2-isocyanatoethyl methacrylate | 2-((9-ethyl-9H-carbazol-3-yl)ureido)ethyl methacrylate | Functional Coatings, Optical Devices | |

| 9-ethyl-9H-carbazol-3-amine | 9-ethyl-9H-carbazole-3-carbaldehyde, Benzil, Ammonium Acetate | 3,3'-(4,5-Diphenyl-1H-imidazole-1,2-diyl)bis(9-ethyl-9H-carbazole) | OLED Emitters/Hosts |

Electrochemical Polymerization Techniques for Conductive Films

Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. This method offers precise control over film thickness and morphology without the need for a catalyst. The process involves the anodic oxidation of a monomer in an electrolytic solution.

For carbazole derivatives, electropolymerization typically proceeds via the formation of a radical cation upon oxidation. These radical cations then couple, most commonly at the 3- and 6-positions, to form dimers, oligomers, and eventually a cross-linked polymer film that deposits on the electrode. High-quality polymer films can be electrodeposited from carbazole and its alkyl derivatives in specialized electrolytes like boron trifluoride diethyl etherate (BFEE).

The standard procedure involves cyclic voltammetry (CV) or potentiostatic methods. In a typical CV experiment, the potential is swept repeatedly between a set range (e.g., 0 to +2.0 V vs. SCE) in a solution containing the monomer (e.g., 10⁻² M) and a supporting electrolyte like lithium perchlorate (B79767) (LiClO₄) or tetrabutylammonium (B224687) perchlorate (TBAP) in a solvent such as acetonitrile (B52724) or dichloromethane (B109758). The oxidation potential for carbazole monomers generally appears above +1.0 V. The growth of the polymer film is evidenced by the increasing current in the redox peaks with each successive CV cycle.

Table 2: Typical Conditions for Electrochemical Polymerization of Carbazole Derivatives

| Parameter | Typical Value / Reagent | Purpose | Reference |

| Monomer Concentration | 10⁻² M | Source material for polymerization | |

| Solvent | Acetonitrile (ACN), Dichloromethane (CH₂Cl₂) | To dissolve monomer and electrolyte | |

| Supporting Electrolyte | LiClO₄, TBAP, TBABF₄ | To ensure conductivity of the solution | |

| Working Electrode | Indium Tin Oxide (ITO), Platinum (Pt) | Substrate for polymer film deposition | |

| Polymerization Technique | Cyclic Voltammetry, Potentiostatic Deposition | To drive the oxidative polymerization | |

| Potential Range (CV) | 0 to +2.0 V | To achieve oxidation of the monomer |

Chemical Oxidative Polymerization for Polycarbazole Derivatives

Chemical oxidative polymerization is an alternative route to produce polycarbazole derivatives in bulk. This method involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a solution. Common oxidants include ferric chloride (FeCl₃), ammonium persulfate (APS), and potassium dichromate.

The reaction mechanism is similar to electropolymerization, beginning with the oxidation of the carbazole monomer to a radical cation. These reactive species then couple to form the polymer. For example, a copolymer of 3-amino-9-ethyl carbazole and aniline (B41778) was synthesized via chemical oxidative polymerization using an oxidant solution, resulting in a soluble and heat-resistant material. In a typical synthesis, the monomer is dissolved in a solvent like chloroform (B151607) or acetonitrile, and a solution of the oxidant is added dropwise. The reaction can be carried out at room temperature or with gentle heating.

This method allows for the large-scale synthesis of the polymer, which can then be purified and processed for various applications. The properties of the resulting polymer are influenced by the choice of oxidant, solvent, and monomer concentration. For instance, the oxidative polymerization of 1,4,5,8,9-pentamethylcarbazole (B1617864) with FeCl₃ in chloroform yields a soluble, high-molecular-weight poly(3,6-carbazole).

Role in Optoelectronic Devices and Organic Electronics

The unique electronic structure of the carbazole core makes its derivatives highly suitable for applications in organic electronics. They are known for their hole-transporting properties, high thermal stability, and ability to emit light, particularly in the blue region of the spectrum.

Development of Organic Light-Emitting Diodes (OLEDs) Utilizing Carbazole Scaffolds

Carbazole derivatives are extensively used in the emissive and charge-transporting layers of OLEDs. Their wide bandgap and high triplet energy make them excellent host materials for phosphorescent emitters. The carbazole unit can be easily modified to tune the material's properties. For example, attaching electron-accepting units like imidazole (B134444) can lead to materials with bipolar charge transport capabilities.

Stable, amorphous carbazole derivatives containing diarylamine groups at the 3- and 6-positions and an ethyl group at the 9-position have been synthesized for use in OLEDs. These materials function as both the hole-transporting and the light-emitting layer. Devices constructed with these carbazole derivatives have shown exceptional brightness and performance, sometimes outperforming standard devices. For example, a device using a carbazole derivative as the emitter dispersed in a 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) host achieved a maximum brightness exceeding 2630 cd/m². Another device based on a carbazole-imidazole derivative produced a deep-blue emission with a maximum external quantum efficiency of 1.1%.

Design of Hole-Transporting Materials (HTMs) for Organic Photovoltaics and Perovskite Solar Cells

In photovoltaic devices, particularly perovskite solar cells (PSCs), the hole-transporting material (HTM) is a critical component that extracts positive charge carriers (holes) from the light-absorbing perovskite layer and transports them to the electrode. Carbazole derivatives are excellent candidates for HTMs due to their low cost, good chemical stability, and appropriate energy levels that align well with the perovskite's valence band.

Numerous HTMs incorporating the 9-ethyl-9H-carbazole unit have been developed. A simple HTM based on a (2-ethylhexyl)-9H-carbazole core with N,N-di-p-methoxyphenylamine end groups yielded a PSC with a power conversion efficiency (PCE) of 15.92%, comparable to the much more expensive standard, Spiro-OMeTAD.

More complex designs involve linking multiple carbazole units. A series of carbazole-terminated HTMs, where a central linker connects two carbazole-based arms, has been synthesized. For instance, a "twin" molecule (V1207) was created by reacting 3,6-dibromo-9-ethyl-9H-carbazole with 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine. PSCs using these novel HTMs achieved promising PCEs of nearly 18% and demonstrated better stability than devices using Spiro-OMeTAD. The design of these molecules, including the use of 9-ethyl-9H-carbazole units, allows for fine-tuning of the material's properties to ensure efficient hole extraction and transport, which is crucial for high-performance solar cells.

Table 3: Performance of Solar Cells Using 9-ethyl-9H-carbazole-based Hole-Transporting Materials

| HTM Structure | Core Unit | PCE (%) | Reference |

| CMO | (2-ethylhexyl)-9H-carbazole | 15.92% | |

| V1209, V1221, V1225 | Isomeric bis(carbazole) | ~18% | |

| Methoxydiphenylamine-substituted carbazole twin derivative | Carbazole twin | ~17% | |

| EtCz-3EHCz (as part of a high Tg matrix) | Carbazole | - |

Exploration in Photoconductive and Photorefractive Applications

The carbazole unit is known for its favorable electronic and optical properties, including photoconductivity and photorefractivity. These properties are essential for applications in high-density optical data storage and other photonic applications. Derivatives of this compound are key components in materials designed for these purposes.

One notable example is the synthesis of (9-ethyl-9H-carbazol-3-ylmethylent)-(4-nitrophenyl)-amine (ECYENPA), a multifunctional small molecule designed for photorefractive (PR) applications. This molecule inherently possesses both electro-optic effects and hole-transporting capabilities, which are crucial for the photorefractive effect. Research has shown that introducing electron-trapping materials, such as tris(8-hydroxyquinoline) aluminum (Alq3), into the ECYENPA matrix can significantly enhance photorefractive performance. The addition of a small weight percentage of Alq3 leads to the formation of quantum dots that act as electron traps, which in turn accelerates the separation of photogenerated charge carriers and improves the buildup of the internal space-charge field.

Table 1: Photorefractive Performance Enhancement of ECYENPA by Alq3 Doping

| Dopant Concentration (wt % of Alq3) | Two-Beam Coupling Coefficient (cm⁻¹) | Applied Electric Field (V/µm) | Response Time Improvement |

|---|---|---|---|

| 0 | 232 | 44.6 | - |

| 2 | 424 | 44.6 | One order of magnitude shorter |

This table summarizes the significant improvement in the photorefractive properties of (9-ethyl-9H-carbazol-3-ylmethylent)-(4-nitrophenyl)-amine (ECYENPA) upon doping with tris(8-hydroxyquinoline) aluminum (Alq3). Data sourced from Applied Physics Letters.

The synthesis of polymers containing carbazole derivatives in the main chain has also been a focus of research for photorefractive applications. These polymers often exhibit good compatibility with chromophores, allowing for high chromophore loading without the need for additional plasticizers. This is a significant advantage in creating stable and efficient photorefractive devices.

Application as Photosensitizers and Components in Dye-Sensitized Systems

Carbazole-based molecules are excellent candidates for photosensitizers in dye-sensitized solar cells (DSSCs) due to their strong electron-donating nature and high hole transporting mobility. They serve as the donor component in donor-π-acceptor (D-π-A) structured dyes, which are designed to have broad absorption in the visible spectrum and efficient charge transfer.

Table 2: Performance of Carbazole-Based Co-sensitizers in DSSCs

| Sensitizer | Maximum Absorption Wavelength (λmax) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Power Conversion Efficiency (PCE) of Co-sensitized Cell |

|---|---|---|---|

| MA-1 | 468 nm | 3.76 × 10⁴ | - |

| MA-2 | 478 nm | 5.34 × 10⁴ | Higher than individual dyes |

| CAR-THIOHX | - | - | 1.83% |

| CAR-TPA | - | - | 2.12% |

This table presents the photophysical properties and performance of recently developed carbazole-based co-sensitizers and dyes in dye-sensitized solar cells. Data sourced from ResearchGate and other scientific publications.

Furthermore, dyes like (E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid have been used as parent dyes in studies comparing the effectiveness of different donor chromophores. These studies have shown that modifying the donor part of the dye molecule can lead to longer wavelength absorptions and improved light-to-electron conversion efficiencies.

Integration into Functional Coatings and Chemosensors

Derivatives of this compound are also being explored for their use in functional coatings and chemosensors. The synthesis of monomers like 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate from 3-amino-9-ethylcarbazole yields materials with broad applications, including the development of functional coatings. These coatings can possess unique optical and electronic properties derived from the carbazole unit.

In the realm of chemosensors, carbazole derivatives have shown significant promise. For example, poly(aniline-co-3-amino-9-ethyl-carbazole) (PAC) has been utilized as an effective fluorophore for detecting nitro-based explosives and Cu²⁺ cations. The fluorescence of the material is quenched in the presence of these analytes, allowing for their detection at low concentrations.

Table 3: Detection Limits of a PAC-Based Chemosensor

| Analyte | Detection Limit |

|---|---|

| Nitro-based explosives | 5 µM |

| Cu²⁺ cations | 5 nM |

This table shows the detection limits of a poly(aniline-co-3-amino-9-ethyl-carbazole) (PAC) based fluorescent chemosensor for different analytes. Data sourced from MDPI.

The development of fluorescent probes for specific ions is another active area of research. A novel carbazole derivative, N,N′-bis(9-ethyl-9H-carbazol-3-yl)-(ethane-1,2-diamine), has been synthesized and found to be a selective fluorescent probe for Cr³⁺ ions. The strong fluorescence of this compound is effectively quenched upon forming a 1:1 complex with Cr³⁺.

Nanostructured Carbazole-based Materials

The fabrication of nanostructured materials from carbazole derivatives has opened up new avenues for their application. These materials, including nanocomposites and hollow microspheres, leverage the unique properties of carbazoles at the nanoscale.

Carbazole-polymer nanocomposites are synthesized to combine the advantageous properties of carbazole derivatives with those of polymers. For instance, the oxidative copolymerization of 3-amino-9-ethyl-carbazole with aniline produces poly(aniline-co-3-amino-9-ethyl-carbazole) (PAC), a material that has been effectively used as a fluorophore in sensor applications. The synthesis is typically carried out using an oxidizing agent like ammonium persulfate (APS).

The characterization of these nanocomposites involves various spectroscopic and microscopic techniques to understand their structure and properties. These analyses confirm the successful incorporation of the carbazole moiety into the polymer matrix and reveal the material's potential for specific applications.

A fascinating development in the field of carbazole-based materials is the formation of hollow microspheres. This process often occurs through interfacial polymerization, where monomer micelles form at the interface of two immiscible liquids. Polymerization begins within these micelles, which then act as templates for the formation of the hollow spherical structures.

The synthesis of unsubstituted polycarbazole hollow microspheres has been reported via the interfacial polymerization of carbazole using an oxidizing agent in a dichloromethane-water system. These microspheres have potential applications in various fields due to their high surface area and unique morphology. While the direct synthesis from this compound is a specific area for further research, the principles established with unsubstituted carbazole provide a strong foundation.

Future Directions and Emerging Research Avenues for 9 Ethyl 9h Carbazol 2 Amine

Development of Sustainable and Efficient Synthetic Routes

The future development of applications for 9-Ethyl-9H-carbazol-2-amine hinges on the ability to produce it and its derivatives through environmentally benign and cost-effective methods. Traditional syntheses often involve harsh conditions or expensive metal catalysts. Modern research is focused on greener alternatives that offer high yields and atom economy.

Key emerging strategies include:

Microwave-Assisted Organic Synthesis (MAOS): This technique significantly reduces reaction times and can improve yields compared to conventional heating. Microwave-assisted methods have been successfully applied to key synthetic steps like Fischer indolization, Suzuki-Miyaura cross-coupling, and formylation of carbazole (B46965) precursors, offering a pathway to more efficient production.

Metal-Free Cyclization: To circumvent the cost and potential toxicity of metal catalysts, metal-free synthetic routes are being explored. One-pot syntheses of carbazoles from readily available starting materials like cyclohexanones and arylhydrazine hydrochlorides, using molecular oxygen as the oxidant, represent a significant step towards sustainable production.

Electrochemical Synthesis: Electrochemistry is emerging as a powerful "green" tool for organic synthesis. Anodic N,C bond formation through directly generated amidyl radicals provides a novel and sustainable access to N-protected carbazoles without the need for external oxidants or metal catalysts.

Catalytic C-H Activation: Palladium-catalyzed intramolecular oxidative C-H/C-H coupling allows for the construction of the carbazole core from variously functionalized diarylamines and triarylamines using heterogeneous catalysts like Pd/C with molecular oxygen. This approach is clean, efficient, and applicable to a diverse range of substrates.

Table 1: Comparison of Conventional vs. Emerging Synthetic Methods for Carbazole Derivatives

| Method | Catalyst/Conditions | Advantages | Disadvantages (of Conventional Methods) |

|---|---|---|---|

| Conventional Heating | Various, often harsh acids/bases | Established procedures | Long reaction times, lower yields (e.g., ~70%) |

| Microwave-Assisted | Microwave irradiation | Faster reactions, higher yields (85-90%) , reduced solvent use | Requires specialized equipment |

| Metal-Free | Molecular oxygen, no metal catalyst | Avoids metal contamination, lower cost | May have limitations in substrate scope |

| Electrochemical | Electric current, minimal electrolyte | High atom economy, avoids chemical oxidants | Requires electrochemical setup, substrate dependent |

| Pd-Catalyzed C-H Activation | Pd/C, O₂ | High efficiency, clean, broad substrate scope | Requires palladium catalyst |

Exploration of Novel Functionalization Strategies for Tailored Material Properties

The versatility of the this compound structure lies in the numerous possibilities for its chemical modification. The amino group and various positions on the carbazole ring can be functionalized to fine-tune the molecule's electronic, optical, and biological properties for specific applications.

Future research will likely focus on:

Direct C-H Functionalization: This strategy has become a powerful tool for modifying the carbazole skeleton directly, avoiding the need for pre-functionalized starting materials. Transition-metal catalysts (e.g., palladium, rhodium, ruthenium) can achieve regioselective alkylation, arylation, and amidation at various positions on the carbazole ring, enabling the creation of complex derivatives. For instance, Pd(II)-catalyzed β-C–H arylation and alkylation of carbazole-3-carboxamide substrates have been demonstrated.

Lewis Acid-Catalyzed Reactions: Lewis acids are effective catalysts for a range of reactions including Friedel–Crafts arylation, electrocyclization, and cascade domino reactions to produce highly functionalized carbazoles. These methods are attractive for their efficiency and potential for creating complex polyaromatic heterocyclic compounds in one-pot reactions.

Synthesis of Fused Heterocyclic Systems: The amino group of this compound is a key handle for constructing fused heterocyclic systems. Reactions with β-ketoesters can yield pyrido[3,2-b]carbazole derivatives, which are of interest for their biological activities. Similarly, cyclization reactions can lead to thiazole (B1198619), thiazolidinone, and other heterocyclic structures with potential applications in medicinal chemistry.

Integration into Hybrid Organic-Inorganic Architectures

The combination of organic molecules like carbazole derivatives with inorganic materials creates hybrid systems with synergistic properties, opening doors to advanced electronic and optoelectronic devices.

Emerging areas of research include:

Perovskite Solar Cells (PSCs): Carbazole derivatives are promising as hole-transporting materials (HTMs) in PSCs due to their thermal stability and excellent hole-transporting properties. The integration of functional carbazole-based cations into multi-layered hybrid perovskites has been shown to enhance moisture stability compared to standard materials. Research is focused on designing new branched carbazole derivatives to optimize device performance and stability.

Hybrid White Light-Emitting Diodes (WLEDs): Novel carbazole derivatives can serve as blue-emitting materials in organic/inorganic hybrid WLEDs. By combining a blue-emitting carbazole compound with inorganic green and red phosphors, it is possible to fabricate WLEDs with excellent color rendering properties.

Charge Transfer in 2D Hybrid Perovskites: Incorporating carbazole derivatives as organic cations into two-dimensional (2D) hybrid organic-inorganic perovskites (HOIPs) can facilitate charge transfer processes at the organic-inorganic interface. Computational and experimental studies show that excitons generated in the inorganic layers can transfer charge to the organic component, creating polarons delocalized over the carbazole units, a phenomenon of interest for novel optoelectronic applications.

Advanced Computational Design and Predictive Modeling for New Applications

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new functional materials, saving significant time and resources compared to purely experimental approaches.

Future directions in this area involve:

Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic and optical properties of carbazole derivatives. This method allows researchers to study frontier molecular orbitals (HOMO/LUMO), energy gaps, and absorption spectra to screen candidates for applications in solar cells and OLEDs. DFT can also be used to understand the influence of different functional groups on the molecule's geometry and aromaticity.

Molecular Docking: This computational technique is crucial for drug discovery, allowing researchers to predict the binding affinity and interaction modes of carbazole derivatives with biological targets like proteins and enzymes. For example, docking studies have been used to evaluate carbazole derivatives as potential inhibitors of SARS-CoV-2 proteins and as anticancer agents targeting specific receptors.

Predicting Exciton (B1674681) Stability in OLEDs: Advanced computational methods, including multireference ab initio calculations, are being employed to understand and predict the degradation pathways of host materials in OLEDs. By calculating the barriers for exciton-induced bond dissociation, researchers can design more stable carbazole-based host materials for long-lasting blue OLEDs.

Table 2: Application of Computational Methods to Carbazole Derivatives

| Computational Method | Application | Predicted Properties / Insights | Reference |

|---|---|---|---|

| DFT / TD-DFT | Solar Cells, OLEDs | Electronic structure, HOMO/LUMO levels, absorption spectra, reorganization energy | |

| Molecular Docking | Medicinal Chemistry | Binding affinity, interaction with protein targets (e.g., VEGFR-2, SARS-CoV-2 Mpro) | |

| CASSCF/NEVPT2 | OLED Materials | Excited state character, exciton stability, degradation pathways |

Scalable Synthesis and Industrial Relevance of this compound Derivatives

The ultimate goal for many promising carbazole derivatives is their successful translation from the laboratory to industrial applications. This requires the development of robust, scalable, and economically viable synthetic processes.

Key considerations for industrial relevance include:

Process Optimization: Scaling up laboratory syntheses requires optimizing reaction conditions, including temperature, pressure, and catalyst loading, to maximize yield and purity while ensuring safety and cost-effectiveness. The development of tandem or one-pot reactions is particularly attractive for industrial applications as it reduces the number of steps and simplifies purification.

Industrial Applications: The unique photophysical and electronic properties of carbazole derivatives have led to their use in a range of high-value applications. They are critical components in organic electronics, serving as hole-transport materials or emitters in OLEDs for displays and lighting. Furthermore, their chemical stability and color intensity make them valuable in the synthesis of industrial pigments.

Pharmaceutical and Biological Roles: The carbazole scaffold is present in numerous biologically active natural products and synthetic drugs. Derivatives are explored for their potential as anticancer, antimicrobial, and neuroprotective agents, creating a significant pipeline for the pharmaceutical industry. The development of efficient, large-scale syntheses is crucial for advancing these compounds through clinical trials and into the market.

Q & A

Basic: What are the common synthetic routes for 9-Ethyl-9H-carbazol-2-amine?

Answer:

A widely used method involves the condensation of 9-ethylcarbazol-3-amine with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under ambient conditions. The reaction mixture is stirred for 5 hours, followed by recrystallization from ethyl acetate to obtain pure crystals . Alternative routes may employ reductive amination protocols using sodium triacetoxyborohydride, though these are typically applied to structurally related carbazole derivatives .

Basic: How is the purity of this compound assessed in research settings?

Answer:

Purity is evaluated using:

- NMR spectroscopy : To confirm molecular structure and detect impurities.

- HPLC : For quantification of purity, especially in derivatives used for biological assays .

- Melting point analysis : To verify consistency with literature values (e.g., CAS 132-32-1) .

- Column chromatography : Hexane/ethyl acetate gradients are employed for purification .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Use gloves and goggles to avoid skin/eye contact, as it may cause irritation.

- Work in a fume hood due to potential respiratory hazards.

- Store in a cool, dry place away from oxidizing agents. Refer to SDS guidelines for ethanol-containing solutions (commonly used in synthesis) .

Basic: What spectroscopic techniques are used for structural characterization?

Answer:

- UV-Vis spectroscopy : To study electronic transitions, particularly in derivatives with extended conjugation .

- FT-IR : For identifying functional groups (e.g., amine N–H stretches at ~3400 cm⁻¹) .

- Mass spectrometry : To confirm molecular weight (e.g., 210.27 g/mol for C₁₄H₁₄N₂) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

- Use structure validation tools like PLATON to check for missed symmetry or disorder .

- Cross-validate refinement results using SHELXL with multiple cycles to minimize R-factor discrepancies .

- Compare hydrogen bonding patterns with related structures (e.g., N–H⋯O interactions in carbazole derivatives) .

Advanced: What methodological considerations are crucial for X-ray crystallography of carbazole derivatives?

Answer: